2-Isopropylpiperidine
Overview
Description
2-Isopropylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its unique structural features, which include an isopropyl group attached to the second carbon of the piperidine ring. The presence of the isopropyl group imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
- Piperidine is dissolved in an appropriate solvent, such as ethanol or tetrahydrofuran.
- A base, such as sodium hydride or potassium carbonate, is added to deprotonate the piperidine.
- Isopropyl halide (e.g., isopropyl bromide) is then added to the reaction mixture.
- The reaction is allowed to proceed at a controlled temperature, usually around room temperature to 50°C, for several hours.
- The product, this compound, is isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification methods, such as crystallization and high-performance liquid chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or bases to facilitate the substitution process
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced
Scientific Research Applications
2-Isopropylpiperidine finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-isopropylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the isopropyl group, is a simpler structure with different chemical properties.
N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom, exhibiting distinct reactivity and applications.
2-Methylpiperidine: Similar to 2-isopropylpiperidine but with a methyl group instead of an isopropyl group, leading to different steric and electronic effects .
Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This uniqueness influences its reactivity, making it suitable for particular synthetic applications and potentially leading to distinct biological activities compared to its analogs .
Properties
IUPAC Name |
2-propan-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)8-5-3-4-6-9-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMDPJPZIDCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402856 | |
Record name | 2-ISOPROPYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22977-56-6 | |
Record name | 2-ISOPROPYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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